molecular formula C19H23NO4 B5700132 dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5700132
M. Wt: 329.4 g/mol
InChI Key: NHWZJYAZLBHSSJ-UHFFFAOYSA-N
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Description

Dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDEPD, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. In anticancer research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In antiviral research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the replication of various viruses.
Biochemical and Physiological Effects:
dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of enzyme activity, and the regulation of cell signaling pathways. In anticancer research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In anti-inflammatory research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators. In antiviral research, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the replication of various viruses by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, including the development of new synthetic methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research could focus on the development of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved anticancer, anti-inflammatory, and antiviral properties. In material science, future research could focus on the synthesis of new polymers and materials based on dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. In catalysis, future research could focus on the development of new metal catalysts based on dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate ligands. Overall, the potential applications of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate are vast, and further research is needed to fully understand its properties and potential.
Conclusion:
Dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, or dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action is believed to involve the modulation of various signaling pathways and enzymes. dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has various biochemical and physiological effects, and it has several advantages for lab experiments, but also some limitations. The potential applications of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate are vast, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with dimethyl sulfate to yield dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been optimized to improve the yield and purity of dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have anticancer, anti-inflammatory, and antiviral properties. In material science, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a building block for the synthesis of various polymers and materials. In catalysis, dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been used as a ligand for various metal catalysts.

properties

IUPAC Name

dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-6-20-10-15(18(21)23-4)17(16(11-20)19(22)24-5)14-9-12(2)7-8-13(14)3/h7-11,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWZJYAZLBHSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(2,5-dimethylphenyl)-1-ethyl-1,4-dihydropyridine-3,5-dicarboxylate

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